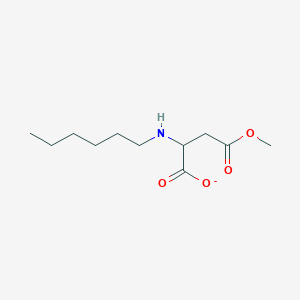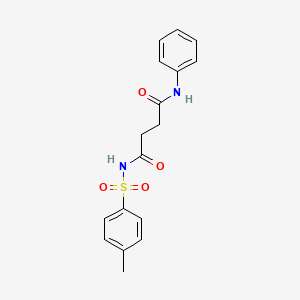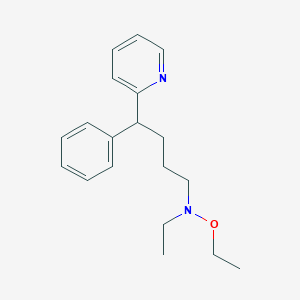
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine typically involves the reaction of trimethyltin chloride with N,N-dimethylvinylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction can be represented as follows:
(CH3)3SnCl+CH2=CHN(CH3)2→(CH3)3SnCH=CHN(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of stannanes.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The pathways involved may include binding to proteins and nucleic acids, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-(trimethylsilyl)ethen-1-amine: Similar structure but with a silicon atom instead of tin.
N,N-Dimethyl-1-(trimethylgermyl)ethen-1-amine: Contains a germanium atom in place of tin.
N,N-Dimethyl-1-(trimethylplumbyl)ethen-1-amine: Features a lead atom instead of tin.
Uniqueness
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs
Eigenschaften
CAS-Nummer |
109862-84-2 |
|---|---|
Molekularformel |
C7H17NSn |
Molekulargewicht |
233.93 g/mol |
IUPAC-Name |
N,N-dimethyl-1-trimethylstannylethenamine |
InChI |
InChI=1S/C4H8N.3CH3.Sn/c1-4-5(2)3;;;;/h1H2,2-3H3;3*1H3; |
InChI-Schlüssel |
DWYNKEJNIGATHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


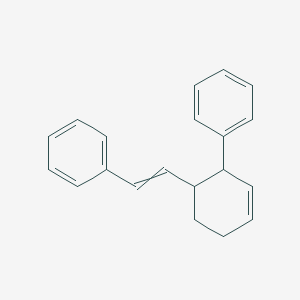
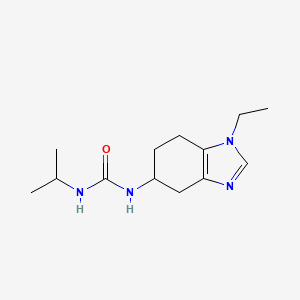
methanone](/img/structure/B14335027.png)
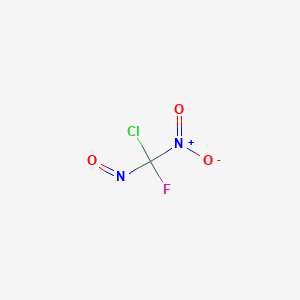
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
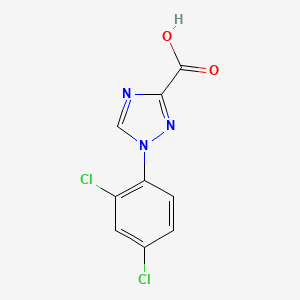
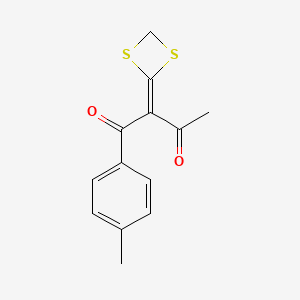
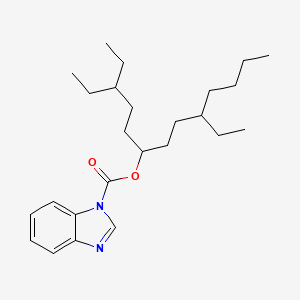
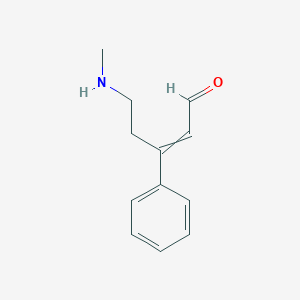
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
